4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
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Overview
Description
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol typically involves multiple steps. One common approach is the protection of the hydroxyl groups on the phenyl ring, followed by the formation of the dioxolane ring through a reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of various biological pathways. For instance, it can inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylethanol: Known for its antioxidant properties.
3,4-Dihydroxyphenylpropionic acid: Used in biochemical research.
DL-3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine with biological significance
Uniqueness
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol is unique due to the presence of the dioxolane ring and the prop-1-ynyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWVTHJIPAEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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